molecular formula C14H15NO2 B461959 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 313701-95-0

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid

Cat. No. B461959
CAS RN: 313701-95-0
M. Wt: 229.27g/mol
InChI Key: DKSYSLOSBLCHEL-UHFFFAOYSA-N
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Description

“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .


Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, one study reported the preparation of new heterocycles and their evaluation for antibacterial activity . Another study reported the synthesis and characterization of its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin .


Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Scientific Research Applications

Environmental Science and Toxicology

  • Benzoic Acid and Environmental Impact : Benzoic acid, a related compound, is used extensively as an antibacterial and antifungal preservative in foods and feeds. Research has indicated that appropriate levels of benzoic acid can improve gut functions in animals, suggesting potential environmental and agricultural applications. However, excessive administration could harm gut health, highlighting the importance of dosage control (Mao et al., 2019).

  • Pharmacokinetic Analysis of Benzoic Acid : A study on the pharmacokinetic behavior of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into its metabolic and dosimetric variations. This information is crucial for assessing dietary exposures and reducing interspecies uncertainty in risk assessments (Hoffman & Hanneman, 2017).

Pharmacology and Drug Development

  • Antituberculosis Activity of Organotin Complexes : Research on organotin complexes, including those with carboxylic acid ligands, has revealed significant antituberculosis activity. These findings suggest that certain benzoic acid derivatives could be potent candidates for developing antituberculosis agents, with the structure of the organotin moiety playing a critical role in their efficacy (Iqbal, Ali, & Shahzadi, 2015).

Material Science and Chemical Engineering

  • Chemical Modification and Applications of Xylan : The chemical modification of xylan into ethers and esters, including potential derivatives of benzoic acid, showcases the versatility of these compounds in creating biopolymers with specific properties. Such modifications can lead to novel materials with applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the suppression of bacterial growth and survival .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase) and the folic acid synthesis pathway (via DHFR). The inhibition of these pathways disrupts the production of essential components for bacterial cell survival, leading to the death of the bacteria .

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

Environmental factors such as the presence of other chemical compounds (like dimethyl sulfoxide, lithium chloride, and butyric acid) can influence the action, efficacy, and stability of the compound . Furthermore, the compound’s action can be influenced by the specific conditions of the cell cultures in which it is used .

Safety and Hazards

The safety information for “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid” includes several hazard statements, such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the study of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid” could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . The compound’s interactions with these enzymes have been studied extensively, revealing potential therapeutic applications .

Cellular Effects

In cellular studies, this compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking investigations have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Temporal Effects in Laboratory Settings

The compound has shown promising results in terms of its stability and long-term effects on cellular function .

Metabolic Pathways

The compound’s interactions with enzymes such as DHFR and enoyl ACP reductase suggest potential involvement in related metabolic pathways .

Transport and Distribution

The compound’s effects on cellular processes suggest potential interactions with transporters or binding proteins .

Subcellular Localization

The compound’s effects on cellular processes suggest potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYSLOSBLCHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223252
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313701-95-0
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313701-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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